molecular formula C18H21NO2 B1441268 5-Methyl-2-(4-pentyloxybenzoyl)pyridine CAS No. 1187166-55-7

5-Methyl-2-(4-pentyloxybenzoyl)pyridine

Cat. No. B1441268
M. Wt: 283.4 g/mol
InChI Key: CVSUNUOTJWFKCP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Methyl-2-(4-pentyloxybenzoyl)pyridine is represented by the InChI code 1S/C18H21NO2/c1-3-4-5-12-21-16-8-6-15 (7-9-16)18 (20)17-13-14 (2)10-11-19-17/h6-11,13H,3-5,12H2,1-2H3 . The molecular weight is 283.37 .

Scientific Research Applications

Luminescent Properties and Complexes

  • Blue-Green Luminescence in Rhenium Complexes : Studies have shown that rhenium(I) tricarbonyl chloride complexes with pyridine-functionalized N-heterocyclic carbenes exhibit blue-green luminescence. These findings are significant in the context of luminescent materials and their potential applications (Li et al., 2012).

Antibacterial Activity

  • Nickel(II) Complexes with Acylhydrazone : A study on nickel(II) complexes with new acylhydrazone, which is synthesized using pyridine, demonstrated antibacterial activity against various bacterial strains, highlighting its potential in antimicrobial applications (Yu-jie, 2011).

Synthetic Applications

  • Smiles Rearrangement in Synthesis : The Smiles rearrangement technique has been applied to pyridine derivatives, facilitating the synthesis of amino-substituted benzothieno[2,3-b]pyridines. These compounds are of interest as potential secondary peptide structure mimics (Bonini et al., 2003).
  • Isoxazole-Annulated Heterocycles : Alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates have been synthesized as a scaffold for highly functionalized 3-(pyridin-3-yl)isoxazoles, demonstrating the versatility of pyridine derivatives in organic synthesis (Ruano et al., 2005).

Photophysical and Electrochemical Properties

  • Characterization of Pd(II), Pt(II), Ir(III), and Zn(II) Complexes : Research on pyridine-substituted N-methyl isoxazolidines and their complexes with metals like Pd(II), Pt(II), Ir(III), and Zn(II) has provided insights into their molecular structures and electrochemical properties. These findings are crucial for the development of novel materials with specific photophysical characteristics (Lysenko et al., 2001).

properties

IUPAC Name

(5-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-12-21-16-9-7-15(8-10-16)18(20)17-11-6-14(2)13-19-17/h6-11,13H,3-5,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSUNUOTJWFKCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=NC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801217325
Record name (5-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2-(4-pentyloxybenzoyl)pyridine

CAS RN

1187166-55-7
Record name (5-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187166-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (5-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801217325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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